Furo[2,3-d]pyrimidin-2(3h)-one
Description
Significance of Fused Heterocyclic Systems in Chemical Biology
Fused heterocyclic compounds, which feature two or more conjoined rings with at least one being heterocyclic, are of paramount importance in chemical biology. airo.co.in These structures are integral to the architecture of numerous natural products, including vitamins and hormones, and form the backbone of a vast number of pharmaceutical agents. openmedicinalchemistryjournal.com In fact, it is estimated that over 85% of all physiologically active drugs incorporate a heterocyclic structure. nih.gov
The prevalence of these systems in drug discovery stems from their structural diversity and their capacity to interact with a wide range of biological targets. ijprajournal.com Fused heterocycles often mimic the structures of natural biological molecules, enabling them to bind with high specificity to enzymes and receptors, thereby modulating their activity. ijprajournal.com This ability to interact with biological macromolecules makes them invaluable scaffolds for the design of drugs with various therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. airo.co.inopenmedicinalchemistryjournal.com The fusion of multiple rings can also impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. ijprajournal.com
Structural Characteristics and Chemical Importance of the Furo[2,3-d]pyrimidine (B11772683) Core
The furo[2,3-d]pyrimidine core is a bicyclic system resulting from the fusion of a furan (B31954) ring with a pyrimidine (B1678525) ring. ontosight.ai This arrangement makes it a structural analog, or bioisostere, of purines, which are fundamental components of nucleic acids and play crucial roles in various cellular processes. researchgate.netwindows.net This bioisosteric relationship is a key factor in the biological activity of many furo[2,3-d]pyrimidine derivatives, as they can often interact with the same biological targets as their purine (B94841) counterparts. researchgate.net
The chemical importance of the furo[2,3-d]pyrimidine scaffold lies in its synthetic tractability. The core can be synthesized through various routes, often involving the construction of the furan ring onto a pre-existing pyrimidine derivative or vice versa. researchgate.net This allows for the introduction of a wide variety of substituents at different positions on the heterocyclic framework. These modifications can significantly influence the compound's physical, chemical, and biological properties, such as solubility, lipophilicity, and target-binding affinity. ontosight.ai For instance, the strategic placement of different functional groups can enhance a compound's ability to penetrate cell membranes or to form specific interactions with the active site of an enzyme. ontosight.ai
Overview of Research Trajectories for Furo[2,3-d]pyrimidin-2(3H)-one Analogues
Research into this compound analogues has followed several promising trajectories, primarily driven by their potential as therapeutic agents. A significant area of investigation has been their development as kinase inhibitors. researchgate.netwindows.netnih.gov Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Numerous studies have focused on synthesizing and evaluating furo[2,3-d]pyrimidine derivatives for their ability to inhibit specific kinases involved in cancer progression. researchgate.netwindows.netnih.gov
Another major research focus is the exploration of their antiviral activity. acs.orgcdnsciencepub.comacs.org Certain this compound nucleoside analogues have demonstrated remarkable potency and selectivity against viruses such as the varicella-zoster virus (VZV). acs.org Research in this area involves modifying the core structure and its substituents to enhance antiviral efficacy and to understand the structure-activity relationships that govern their inhibitory effects. acs.org
Furthermore, the versatility of the furo[2,3-d]pyrimidine scaffold has led to its exploration in other therapeutic areas, including as antifolate agents and for their potential in combating breast cancer. windows.net The ongoing research continues to uncover new biological activities and potential applications for this important class of heterocyclic compounds.
Detailed Research Findings
| Compound Class | Target/Activity | Key Findings |
| Furo[2,3-d]pyrimidine derivatives | Kinase Inhibition | Identified as potent inhibitors of various protein kinases, including EGFR, ACK-1, LCK, GSK-3β, RIPK-1, and AK-A. windows.netnih.gov |
| This compound nucleoside analogues | Antiviral (VZV) | Displayed extraordinary potency and selectivity against varicella-zoster virus, with some analogues being significantly more potent than existing antiviral drugs. acs.org |
| 6-substituted this compound analogues | Antiviral | Lipophilic derivatives are being investigated as potential inhibitors of viral penetration into cells. cdnsciencepub.com |
| Furo[2,3-d]pyrimidine derivatives | Anticancer | Some compounds have shown potent cytotoxic activity against human breast adenocarcinoma (MCF-7) cell lines. derpharmachemica.com |
| Furo[2,3-d]pyrimidine derivatives | Dual Tie-2 and VEGFR-2 inhibitors | A specific derivative was reported as a dual inhibitor, highlighting its potential in anti-angiogenic therapy. windows.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-furo[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-7-3-4-1-2-10-5(4)8-6/h1-3H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRZCXAVMTUTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C=NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570177 | |
| Record name | Furo[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62785-91-5 | |
| Record name | Furo[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 2,3 D Pyrimidin 2 3h One and Its Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for synthesizing the furo[2,3-d]pyrimidine (B11772683) core often rely on well-established organic reactions, including condensation, cyclization, and heteroannulation protocols. These methods provide reliable access to a variety of derivatives.
Condensation Reactions in Furo[2,3-d]pyrimidine Formation
Condensation reactions are a cornerstone in the synthesis of furo[2,3-d]pyrimidines. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. A common strategy is the three-component condensation of an aldehyde, a barbituric acid derivative, and an isocyanide. jocpr.comjmaterenvironsci.com For instance, the reaction of 1,3-dimethylbarbituric acid, various benzaldehydes, and cyclohexylisocyanide in water proceeds smoothly to generate furo[2,3-d]pyrimidine derivatives in high yields. jmaterenvironsci.com
Another example involves the reaction of N,N'-dimethylbarbituric acid, aldehydes, and cyclohexyl isocyanide, which affords furo[2,3-d]pyrimidine derivatives. jocpr.com The initial step is often a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) group of the barbituric acid derivative. beilstein-journals.org This is followed by a series of reactions, including a [1+4] cycloaddition, to form the final fused ring system. researchgate.net
The synthesis of novel spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones has been achieved through an organocatalyzed three-component condensation reaction of aldehydes, barbituric acids, and 3-bromo-4-hydroxy-2H-chromen-2-one. nih.gov Similarly, green one-pot regioselective synthesis of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed via the sequential condensation of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides. nih.gov
Table 1: Examples of Condensation Reactions for Furo[2,3-d]pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
|---|---|---|---|---|
| 1,3-Dimethylbarbituric acid | Benzaldehydes | Cyclohexylisocyanide | Furo[2,3-d]pyrimidine derivatives | jmaterenvironsci.com |
| N,N'-Dimethylbarbituric acid | Aldehydes | Cyclohexyl isocyanide | Furo[2,3-d]pyrimidine derivatives | jocpr.com |
| Aldehydes | Barbituric acids | 3-Bromo-4-hydroxy-2H-chromen-2-one | Spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones | nih.gov |
| Aryl(or heteroaryl)glyoxal monohydrates | 1,3-Dimethylbarbituric acid | Alkyl isocyanides | 5-Aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones | nih.gov |
Cyclization Reactions for Ring System Construction
Cyclization reactions are fundamental to forming the heterocyclic rings of the furo[2,3-d]pyrimidine system. These can be either intramolecular or intermolecular processes. A key strategy involves the 5-endo-dig cyclization of 5-(alkyn-1-yl)uracil derivatives. acs.org This approach has been catalyzed by copper(I) iodide, leading to the formation of the furo[2,3-d]pyrimidin-2(3H)-one core. acs.orgresearchgate.net
In some cases, the cyclization can be part of a domino reaction sequence. For instance, the reaction of 2,2′-sulfonylbis(1,3-diarylprop-2-en-1-ones) with barbituric acid in the presence of DBU in ethanol (B145695) leads to cis-5,6-dihydrofuro[2,3-d]pyrimidines through a domino Michael addition-proton exchange-annulation sequence. researchgate.net Another approach involves the reaction of 2-substituted 6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate, which can lead to cyclization to form furo[2,3-d]pyrimidine derivatives. vu.lt
The synthesis of 2-amino-furo[3,2-e] jocpr.comorgchemres.orgnih.govtriazolo[1,5-c]pyrimidines has been achieved through the cyclization of (4-imino-furo[2,3-d]pyrimidine-3-yl)ureas. arkat-usa.org Furthermore, a palladium-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes involves the concurrent construction of the furo-pyrimidine ring system. acs.org
Intramolecular O-Heteroannulation Protocols
Intramolecular O-heteroannulation is a powerful strategy for constructing the furan (B31954) ring portion of the furo[2,3-d]pyrimidine scaffold. This process involves the formation of a C-O bond within a single molecule to close a ring. A notable example is the base-promoted intramolecular cyclization of o-alkynylphenols to form benzofurans, a related furan-containing system. nih.gov This type of cyclization highlights the potential for forming the furan ring of the furo[2,3-d]pyrimidine system from a suitably substituted pyrimidine (B1678525) precursor bearing an alkyne or a similar reactive group.
While direct examples for this compound are less common in the provided context, the principles of intramolecular O-heteroannulation are broadly applicable. For instance, a sequential sulfonylation and intramolecular O-cyclization has been developed for the synthesis of densely functionalized furans. acs.org This strategy could potentially be adapted to pyrimidine-based substrates. The synthesis of oxa researchgate.net- and oxa nih.govhelicenes has been achieved through an intramolecular, highly enantioselective, Au-catalyzed, alkyne hydroarylation reaction, further demonstrating the utility of intramolecular cyclizations in forming furan rings. chinesechemsoc.org
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These modern approaches often involve the use of alternative energy sources, catalyst-free conditions, and green solvents.
Catalyst-Free Synthesis of Furo[2,3-d]pyrimidine Derivatives
The development of catalyst-free synthetic methods is a key aspect of green chemistry. Several catalyst-free protocols for the synthesis of furo[2,3-d]pyrimidine derivatives have been reported. One such method involves a three-component reaction of an aldehyde, tetronic acid, and 6-amino-1,3-dimethyl-pyrimidine-2,4-dione in aqueous media. tandfonline.com This approach offers advantages such as good yields, low cost, and a reduced environmental impact. tandfonline.com
Another catalyst-free synthesis involves the [3+2] cyclization of pyrimidine-4,6-diol with various nitroolefins in water under conventional heating. researchgate.net This reaction proceeds rapidly to afford highly substituted furo[2,3-d]pyrimidine derivatives in good to high yields. researchgate.net Furthermore, the one-pot condensation of 1,3-dimethylbarbituric acid and benzaldehydes in the presence of isocyanides can proceed efficiently in water without a catalyst. jmaterenvironsci.com The synthesis of furo[2,3-d]pyrimidine derivatives containing ethylene (B1197577) ether spacers has also been achieved via a catalyst-free reaction. researchgate.net
Table 2: Comparison of Catalyst-Free Synthetic Methods
| Reactants | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| Aldehyde, Tetronic acid, 6-Amino-1,3-dimethyl-pyrimidine-2,4-dione | Water | - | Furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives | tandfonline.com |
| Pyrimidine-4,6-diol, Nitroolefins | Water | 90 °C | Substituted furo[2,3-d]pyrimidine derivatives | researchgate.net |
| 1,3-Dimethylbarbituric acid, Benzaldehydes, Isocyanides | Water | Room Temperature | Furo[2,3-d]pyrimidine derivatives | jmaterenvironsci.com |
| Ethylene ether-based benzylidenebarbituric acid derivatives, Alkyl isocyanides | DMF | - | Furo[2,3-d]pyrimidine derivatives with ether spacers | researchgate.net |
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. ijamtes.org The synthesis of furo[2,3-d]pyrimidine derivatives has been successfully achieved using microwave-assisted techniques. For example, a one-pot, three-component condensation of N,N-dimethylbarbituric acid, an aldehyde, and cyclohexyl isocyanide in water under microwave irradiation yields furo[2,3-d]pyrimidine derivatives in good yields within 10-12 minutes. jocpr.com
Microwave-assisted radical cyclizations have also been employed. Furo[2,3-d]pyrido[1,2-a]pyrimidin-4-ones were obtained by microwave-assisted radical cyclization of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones with conjugated alkenes and phenylacetylene. researchgate.net This method has been compared with conventional heating, demonstrating the advantages of microwave irradiation in terms of temperature, time, and molar ratios. researchgate.net The synthesis of various other pyrimidine-fused heterocycles has also been accelerated by microwave energy, highlighting its broad applicability in this area of heterocyclic chemistry. ijamtes.orgbohrium.com
One-Pot Multicomponent Reactions (MCRs) for Furo[2,3-d]pyrimidine Synthesis
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov These reactions allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, often with high yields and selectivity. beilstein-journals.org
A notable example is the three-component condensation reaction for the synthesis of furo[2,3-d]pyrimidine derivatives. This reaction typically involves the condensation of a 1,3-dicarbonyl compound, such as 1,3-dimethylbarbituric acid, an aldehyde, and an isocyanide. jmaterenvironsci.com The reaction proceeds smoothly in a water medium under neutral conditions, affording the desired furo[2,3-d]pyrimidine products in high yields. jmaterenvironsci.com This approach has been successfully applied to a variety of aromatic aldehydes, demonstrating its broad scope and utility. jmaterenvironsci.com
In a specific application, a green and efficient one-pot, three-component reaction was developed for the regioselective synthesis of novel 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.govnih.gov This reaction utilizes the sequential condensation of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides. nih.govnih.gov The use of an ultra-low loading of ZrOCl2•8H2O (2 mol%) as a catalyst in water at 50 °C underscores the environmentally benign nature of this methodology. nih.govnih.gov The reaction tolerates a range of aryl and heteroarylglyoxal monohydrates, as well as different alkyl isocyanides, leading to good to excellent yields of the corresponding furo[2,3-d]pyrimidine products. nih.gov
Another MCR approach involves the domino Knoevenagel/hetero-Diels-Alder reaction. beilstein-journals.orgbeilstein-journals.org The reaction of 1,3-dimethylbarbituric acid with an aromatic aldehyde and either ethyl vinyl ether or 2,3-dihydrofuran (B140613) in the presence of a catalytic amount of indium(III) chloride produces novel pyrano[2,3-d]pyrimidines and furopyrano[2,3-d]pyrimidines, respectively, in high yields. beilstein-journals.orgbeilstein-journals.org This reaction can also proceed in aqueous media without a catalyst, although with comparatively lower yields. beilstein-journals.org
These MCR strategies represent a significant advancement in the synthesis of the furo[2,3-d]pyrimidine core, providing rapid and efficient access to a diverse range of derivatives. researchgate.net
Table 1: Examples of One-Pot Multicomponent Reactions for Furo[2,3-d]pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Yield | Reference |
| 1,3-Dimethylbarbituric acid | Benzaldehydes | Isocyanides | Water | 6-(Alkylamino)-5-aryl-furo[2,3-d]pyrimidine-2,4(1H,3H)-diones | High | jmaterenvironsci.com |
| Aryl(or heteroaryl)glyoxal monohydrates | 1,3-Dimethylbarbituric acid | Alkyl isocyanides | ZrOCl2•8H2O / Water | 5-Aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones | Good to Excellent | nih.govnih.gov |
| 1,3-Dimethylbarbituric acid | Aromatic aldehyde | Ethyl vinyl ether | InCl3 / Acetonitrile:Water | Pyrano[2,3-d]pyrimidines | 80-99% | beilstein-journals.orgbeilstein-journals.org |
| 1,3-Dimethylbarbituric acid | Aromatic aldehyde | 2,3-Dihydrofuran | InCl3 / Acetonitrile:Water | Furopyrano[2,3-d]pyrimidines | 80-90% | beilstein-journals.orgbeilstein-journals.org |
| 1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Alkenes or Alkynes | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-diones or Furo[2,3-d]pyrimidine-2,4(1H,3H)-diones | Moderate to Good | tandfonline.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the context of this compound synthesis, several strategies align with these principles.
A significant advancement is the use of water as a green solvent. jmaterenvironsci.com The three-component condensation of 1,3-dimethylbarbituric acid, benzaldehydes, and isocyanides to form furo[2,3-d]pyrimidine derivatives proceeds efficiently in water, eliminating the need for hazardous organic solvents. jmaterenvironsci.com This catalyst-free approach in an aqueous medium represents a safe, efficient, and environmentally friendly route to these important heterocyclic compounds. jmaterenvironsci.com
Furthermore, the development of catalyst-free conditions for the synthesis of furo[2,3-d]pyrimidine derivatives via the [3+2] cyclization of pyrimidine-4,6-diol and various nitroolefins is another example of green synthesis. researchgate.net This reaction is performed by simply mixing the starting materials in water and heating, leading to high yields of the desired products in a short reaction time. researchgate.net
The use of ultra-low catalyst loading, as seen in the ZrOCl2•8H2O-catalyzed one-pot synthesis of furo[2,3-d]pyrimidines, also adheres to green chemistry principles by reducing metal waste. nih.govnih.gov The reaction's efficiency in water at a moderate temperature further enhances its green credentials. nih.govnih.gov
These examples demonstrate a clear trend towards the adoption of greener synthetic methods for the preparation of this compound and its derivatives, focusing on the use of benign solvents, catalyst-free conditions, and high atom economy.
Advanced Coupling Reactions in this compound Chemistry
Advanced coupling reactions are indispensable tools for the late-stage functionalization of heterocyclic scaffolds, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
Sonogashira Cross-Coupling for C6 Substitution
The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the C6-functionalization of the this compound core. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net
A key synthetic route to the parent this compound involves the Sonogashira coupling of 5-iodouracil (B140508) with trimethylsilylacetylene (B32187) to give 5-(trimethylsilylethynyl)uracil. researchgate.netcdnsciencepub.com Deprotection of the silyl (B83357) group yields 5-ethynyluracil, which then undergoes a copper(I)-catalyzed cyclization to form the this compound ring system. researchgate.netcdnsciencepub.com
This methodology has been extended to the synthesis of various C6-substituted analogues. For instance, Sonogashira coupling of N-alkyl-5-iodouracil derivatives with terminal alkynes, followed by an intramolecular in situ O-heteroannulation ring closure, generates novel 6-substituted furo[2,3-d]pyrimidine derivatives. srce.hr This approach has been utilized to prepare a series of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-ones, where a rod-like acetylene (B1199291) spacer is introduced at the C6 position. nih.gov
Furthermore, a one-pot Sonogashira-heterocyclization protocol using a nanostructured palladium pyrophosphate (Na2PdP2O7) as a heterogeneous catalyst has been developed for the synthesis of furo[2,3-d]pyrimidine-2-one derivatives. bohrium.com This ligand-free catalytic system offers an environmentally friendly and efficient route to these compounds.
The versatility of the Sonogashira reaction allows for the introduction of a wide range of alkynyl groups at the C6 position, providing access to a diverse library of this compound derivatives for biological evaluation. researchgate.netnih.gov
Copper(I)-Catalyzed Click Chemistry Applications
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been effectively employed in the synthesis and functionalization of this compound derivatives. organic-chemistry.org This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov
In one application, 5-iodo-N-1-propargylpyrimidine is subjected to a copper(I)-catalyzed click reaction with various azides. srce.hr The resulting 1,2,3-triazole-tethered pyrimidine is then further functionalized via a Sonogashira cross-coupling reaction with terminal alkynes to yield 6-substituted furo[2,3-d]pyrimidines. srce.hr This sequential approach allows for the introduction of two distinct points of diversity into the final molecule.
The intramolecular cyclization of 5-ethynyluracil to form the this compound core is also a copper(I)-catalyzed process, highlighting the importance of this metal in the key ring-forming step. researchgate.netcdnsciencepub.com
The robust and versatile nature of CuAAC makes it a valuable tool for linking the furo[2,3-d]pyrimidine scaffold to other molecular fragments, enabling the construction of hybrid molecules with potentially enhanced biological properties.
Retrosynthetic Analysis and Building Block Strategies
The design of efficient synthetic routes to complex molecules like this compound derivatives relies heavily on retrosynthetic analysis and the strategic use of key building blocks.
A common retrosynthetic disconnection for the furo[2,3-d]pyrimidine core involves breaking the furan ring, leading back to a 5-substituted pyrimidine precursor. researchgate.net For example, a 6-substituted this compound can be retrosynthetically disconnected to a 5-alkynyl-pyrimidine derivative, which in turn can be derived from a 5-halopyrimidine and a terminal alkyne via a Sonogashira coupling. strath.ac.uk The 5-halopyrimidine itself is readily accessible from uracil (B121893) or related pyrimidine starting materials.
Alternatively, multicomponent reaction strategies offer a convergent retrosynthetic approach. researchgate.net For instance, a 5,6-disubstituted furo[2,3-d]pyrimidine can be traced back to three simple building blocks: a 1,3-dicarbonyl compound, an aldehyde, and an isocyanide. jmaterenvironsci.com This approach significantly simplifies the synthesis by assembling the complex core in a single step.
The synthesis of furo[2,3-d]pyrimidines can also be achieved through the thermal rearrangement of spirocyclic barbiturates. rsc.org This method provides a stereoselective route to specific isomers of the furo[2,3-d]pyrimidine framework.
The choice of building blocks is crucial for introducing diversity into the final products. A variety of substituted aldehydes, isocyanides, and terminal alkynes can be employed in these synthetic strategies to generate a library of this compound analogues with different substitution patterns.
Challenges and Innovations in this compound Synthesis
While significant progress has been made in the synthesis of furo[2,3-d]pyrimidin-2(3H)-ones, several challenges remain. These include the need for milder reaction conditions, improved regioselectivity in some reactions, and the development of more sustainable and cost-effective methods.
Another challenge lies in the synthesis of specific stereoisomers. The development of stereoselective synthetic methods, such as the thermal rearrangement of spirocyclic barbiturates, is a key area of innovation. rsc.org
To address the need for greener synthesis, innovations include the use of water as a solvent, catalyst-free reactions, and the development of heterogeneous, recyclable catalysts. jmaterenvironsci.comresearchgate.netbohrium.com The use of microwave irradiation to accelerate reactions and improve yields is another innovative approach that aligns with the principles of green chemistry. srce.hr
The development of novel one-pot multicomponent reactions continues to be a major area of innovation, offering rapid and efficient access to complex furo[2,3-d]pyrimidine derivatives from simple and readily available starting materials. jmaterenvironsci.com These methods often provide high atom economy and reduce the number of purification steps required, making them highly attractive for both academic and industrial applications.
Future innovations in this field will likely focus on the development of even more efficient and selective catalytic systems, the exploration of novel reaction pathways, and the application of flow chemistry and other enabling technologies to the synthesis of this important class of heterocyclic compounds.
Derivatization and Structural Modification Strategies of Furo 2,3 D Pyrimidin 2 3h One
Substitution Patterns at Key Positions (N1, N3, C4, C5, C6)
Modifications at the nitrogen and carbon atoms of the furo[2,3-d]pyrimidine (B11772683) core are crucial for tuning the molecule's biological profile. The key positions for substitution include the nitrogen atoms at positions 1 and 3 (N1, N3) and the carbon atoms at positions 4, 5, and 6 (C4, C5, C6).
N3 Position: The N3 position is a frequent site for alkylation and for the attachment of sugar moieties to create nucleoside analogues. For instance, treatment of 6-(hydroxymethyl)furo[2,3-d]pyrimidin-2(3H)-one with 1-iodoalkanes results in the predominant formation of N3-alkylated regioisomers. researchgate.netcdnsciencepub.com This position is critical as it often mimics the glycosidic bond in natural nucleosides. Analogues with methyl, β-D-ribofuranosyl, and 2-deoxy-β-D-erythro-pentofuranosyl substituents at N3 have been synthesized to explore their therapeutic potential. acs.orgnih.gov
C6 Position: The C6 position of the furan (B31954) ring is a key locus for introducing diversity to achieve potent and selective biological activity. A wide array of substituents, including long-chain alkyl and 4-alkylphenyl groups, have been introduced at this position, leading to compounds with significant antiviral activity. acs.orgnih.gov Synthetic strategies often employ Sonogashira coupling to attach terminal alkynes, which can then be reduced to the corresponding ethenyl and ethyl linkers. nih.gov This allows for the introduction of alkoxymethyl, alkylsulfanylmethyl, alkynyl, and various aryl groups. cdnsciencepub.comnih.gov
C5 Position: The C5 position is also amenable to substitution. The synthesis of the furo[2,3-d]pyrimidine core can originate from 5-iodouracil (B140508) derivatives, where Sonogashira coupling with terminal alkynes leads to 5-(alkyn-1-yl)uracils, which can then cyclize to form the bicyclic system. researchgate.net This pathway inherently allows for substitution at the C5 position of the final product. Modifications at this position have been explored to develop multireceptor tyrosine kinase inhibitors. lmaleidykla.lt
C4 Position: The C4 position, part of the pyrimidine (B1678525) ring, can be modified to alter the electronic properties and hydrogen bonding capabilities of the molecule. While much of the research focuses on the 2-oxo derivative, related scaffolds like furo[2,3-d]pyrimidin-4(3H)-ones are also synthesized, indicating that modifications at C4 are synthetically accessible and relevant for biological activity. semanticscholar.orgresearchgate.netnih.gov For example, 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one has been used as a precursor for synthesizing chalcone (B49325) derivatives. nih.gov
N1 Position: While less commonly modified than the N3 position, substitutions at the N1 position are also possible. For example, tosylation of uracil (B121893) derivatives can occur at the N1 position before subsequent reactions to form the furopyrimidine ring. cdnsciencepub.com
| Position | Type of Substituent/Modification | Example Groups | Reference |
|---|---|---|---|
| N1 | Sulfonylation | p-toluenesulfonyl (Tosyl) | cdnsciencepub.com |
| N3 | Alkylation, Glycosylation | Methyl, Alkyl chains, (2-hydroxyethoxy)methyl, Ribofuranosyl, 2'-Deoxyribofuranosyl | researchgate.netcdnsciencepub.comacs.orgnih.gov |
| C4 | Carbonyl, Amination | Oxo (=O), Amino | lmaleidykla.ltsemanticscholar.orgnih.gov |
| C5 | Alkynylation, Arylaminomethylation | Alkynyl groups, Arylaminomethyl | researchgate.netlmaleidykla.lt |
| C6 | Alkylation, Alkynylation, Arylation | Alkyl (butyl, pentyl, decyl), Alkynyl (octynyl), 4-Alkylphenyl, Alkoxymethyl, Alkylsulfanylmethyl | cdnsciencepub.comacs.orgnih.govnih.govmdpi.com |
Design and Synthesis of Nucleoside Analogues of this compound
Nucleoside analogues represent a significant class of derivatives of this compound, designed to mimic natural nucleosides and thereby interfere with viral or cellular enzymes like polymerases and kinases. The synthesis typically involves attaching a modified sugar or an acyclic chain to the N3 position of the heterocyclic base.
The nature of the sugar moiety is a critical determinant of the biological activity of nucleoside analogues. Researchers have explored several variations to improve efficacy and overcome metabolic instability.
2'-Deoxynucleosides: Analogues featuring a 2-deoxy-β-D-erythro-pentofuranosyl moiety (the sugar found in DNA) have been extensively studied. acs.orgnih.gov Derivatives of the 2'-deoxynucleoside of this compound with long-chain alkyl or 4-alkylphenyl substituents at C6 show remarkable potency and selectivity against varicella-zoster virus (VZV). acs.orgnih.gov
Acyclic Analogues: To enhance metabolic stability and alter the mode of action, acyclic side chains that mimic the open-chain form of ribose are introduced, typically at the N3 position. For example, replacing the sugar with a (2-hydroxyethoxy)methyl group, a feature of the antiviral drug acyclovir (B1169), has been investigated. cdnsciencepub.com These modifications can lead to compounds with activity against viruses such as VZV and human cytomegalovirus (HCMV). cdnsciencepub.com
Carbocyclic Analogues: In carbocyclic nucleosides, the furanose oxygen of the sugar ring is replaced by a methylene (B1212753) (-CH2-) group. This modification renders the analogue resistant to phosphorolytic cleavage by nucleoside phosphorylase enzymes, thereby increasing its metabolic stability and intracellular half-life. nih.gov The carbocyclic analogue of a potent anti-VZV furopyrimidine nucleoside was synthesized and found to be chemically more stable than its furanose counterpart, although its antiviral activity was reduced. nih.gov Synthesis of 5'-norcarbocyclic derivatives, which feature a cyclopentyl ring, has also been reported. mdpi.com
The three-dimensional arrangement of atoms (stereochemistry) in nucleoside analogues is paramount for their interaction with target enzymes. The specific conformation of both the sugar (or its mimic) and the heterocyclic base can significantly influence biological activity.
The synthesis of carbocyclic nucleoside analogues often requires stereoselective methods to obtain the desired chiral cyclopentyl or cyclohexyl derivatives. beilstein-journals.org The antiviral activity of these analogues can be highly dependent on the conformation of the carbocyclic ring and its orientation relative to the furo[2,3-d]pyrimidine base. For example, the reduced antiviral potency of a carbocyclic analogue compared to its parent nucleoside was attributed to differences in the conformation of the sugar and base, as suggested by computational and NMR studies. nih.gov This highlights that even subtle changes in stereochemistry can lead to a significant loss of affinity for the target enzyme, such as the VZV-encoded thymidine (B127349) kinase. nih.gov
Incorporation of Diverse Chemical Moieties
To further expand the chemical space and biological activity of the this compound scaffold, various chemical moieties have been incorporated, leading to hybrid molecules with novel properties.
The C6 position has been identified as a critical site for modification to achieve high antiviral potency. Long-chain alkyl and alkynyl groups are frequently introduced at this position.
Alkynyl Substituents: A rodlike acetylene (B1199291) spacer can be introduced at C6 to replace bulkier ring systems like a 4-substituted-phenyl ring. acs.orgnih.gov Sonogashira coupling is a common method used to synthesize these 6-(alkyn-1-yl) derivatives. acs.orgnih.gov These compounds, particularly in the 2'-deoxynucleoside series, have shown potent anti-VZV activity. acs.orgnih.gov
Alkyl Substituents: Long-chain alkyl groups at C6 are also associated with strong antiviral effects. acs.org The anti-VZV potency of C6-substituted analogues can be influenced by the flexibility of the side chain; for example, activity was found to decrease with increasing rigidity in the order: alkyl > alkenyl > alkynyl for certain derivatives. nih.gov
| Compound Name/Description | Substituent at C6 | Substituent at N3 | Key Finding/Activity | Reference |
|---|---|---|---|---|
| 6-Butyl-3-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}this compound | Butyl | Acyclic phosphonate | Acyclic nucleotide analogue | cdnsciencepub.com |
| 6-Hexyl-3-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}this compound | Hexyl | Acyclic phosphonate | Acyclic nucleotide analogue | cdnsciencepub.com |
| 3-Methyl-6-(octyn-1-yl)this compound | Octyn-1-yl | Methyl | Exhibited anti-HCMV activity | acs.orgnih.gov |
| 2'-Deoxynucleoside analogue | Dec-1-yn-1-yl | 2'-Deoxyribose | Anti-VZV potency decreased with increasing side chain rigidity (decanyl > decenyl > decynyl) | nih.gov |
| 2'-Deoxynucleoside analogue | 4-Pentylphenyl | 2'-Deoxyribose | Highly potent prototype VZV inhibitor | nih.gov |
Chalcones, which are 1,3-diaryl-2-propen-1-ones, are a class of natural products known for a wide range of biological activities, including anticancer effects. nih.govrsc.org Hybrid molecules that combine the furo[2,3-d]pyrimidine scaffold with a chalcone moiety have been designed and synthesized as potential anticancer agents.
In this strategy, a key intermediate such as 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one is synthesized and then subjected to a Claisen-Schmidt condensation with various substituted benzaldehydes to yield the target chalcone derivatives. nih.gov This approach allows for the introduction of diverse substituents on the B-ring of the chalcone moiety. Studies have shown that halogen substituents on the B-ring can enhance cytotoxic activity against tumor cells. nih.gov For example, furo[2,3-d]pyrimidine-based chalcones bearing halogen atoms demonstrated potent anti-proliferative activity against a panel of 59 human cancer cell lines and showed pronounced cytotoxicity against resistant MCF-7 breast cancer cells. nih.govrsc.org
Triazole-Tagged Derivatives
The incorporation of a triazole moiety into the furo[2,3-d]pyrimidine scaffold is a significant strategy aimed at exploring new chemical space and modulating biological activity. The 1,2,4-triazole (B32235) nucleus is associated with a wide range of biological functions, and its combination with the furo[2,3-d]pyrimidin-4(3H)-one core is anticipated to yield compounds with potentially valuable pharmacological properties semanticscholar.org.
A facile and efficient method for creating these fused heterocyclic systems involves the use of aza-Wittig reactions. In one synthetic approach, a series of polysubstituted furo[2,3-d]pyrimidinones, including derivatives fused with a 1,2,4-triazole ring, were synthesized under mild conditions from iminophosphoranes semanticscholar.orgresearchgate.net. The synthesis begins with Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, which is converted to an iminophosphorane. This intermediate then reacts with aromatic isocyanates and subsequently with hydrazine (B178648) hydrate (B1144303) to produce 3-amino-furo[2,3-d]pyrimidin-4(3H)-ones semanticscholar.org. These amino derivatives serve as precursors for the construction of the fused triazole ring semanticscholar.org. For instance, the reaction of these precursors can lead to the formation of ethyl 6-methyl-8-oxo-3-phenyl-2-(phenylamino/alkylamino)-3,8-dihydrofuro[2,3-d]-1,2,4-triazolo-[1,5-a]pyrimidine-7-carboxylates semanticscholar.org.
Another approach involves the design of furo[3,2-e] researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis nih.gov. These compounds were designed based on structural similarities to known VEGFR-2 inhibitors. The synthesized derivatives, such as compounds 8a-c , demonstrated good to moderate nanomolar inhibition of VEGFR-2. Specifically, derivative 8b showed higher antiproliferative activity against human umbilical vein endothelial cells (HUVECs) than the reference drug sorafenib (B1663141), inducing cell cycle arrest at the G2/M phase nih.gov.
Table 1: Examples of Triazole-Tagged Furo[2,3-d]pyrimidine Derivatives and Their Biological Activity
| Compound Class | Synthetic Method | Biological Target/Activity | Key Findings | Reference |
| Furo[2,3-d]-1,2,4-triazolo-[1,5-a]pyrimidines | Aza-Wittig reaction of iminophosphoranes | General biological activity | Provides an efficient synthesis for creating fused triazole-furopyrimidinone systems. | semanticscholar.orgresearchgate.net |
| Furo[3,2-e] researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidines (e.g., 8a-c) | Multi-step synthesis | VEGFR-2 inhibition, Anti-angiogenesis | Compound 8b (IC50 = 38.72 nM) was equipotent to sorafenib and showed potent antiproliferative activity against HUVECs. | nih.gov |
Ethylene (B1197577) Ether Spacers and Other Linkers
The introduction of spacers and linkers to the furo[2,3-d]pyrimidine core is a common strategy to modulate physicochemical properties and to position functional groups for optimal interaction with biological targets. Ethylene ether spacers, in particular, have been incorporated to create novel derivatives with potential therapeutic applications.
An efficient, catalyst-free synthesis of furo[2,3-d]pyrimidine derivatives containing ethylene ether spacers has been developed. This method utilizes a [1+4] cycloaddition reaction between ethylene ether-based N,N-dimethylbenzylidenebarbituric acid derivatives and alkyl isocyanides in DMF under mild conditions researchgate.net. The resulting highly substituted compounds were found to exhibit good antibacterial activity researchgate.net.
Beyond simple ether spacers, the length and rigidity of linkers attached to the this compound core have been systematically studied to probe structure-activity relationships (SAR), particularly in the context of antiviral agents. Research on 2'-deoxynucleoside analogues of this compound involved the synthesis of derivatives with ethynyl (B1212043), ethenyl, and ethyl spacers at the C6 position of the heterocyclic core nih.gov. The anti-Varicella-zoster virus (VZV) potency was found to be dependent on the nature of this spacer.
Flexibility and Potency : For derivatives with a decyl chain at C6, antiviral potency decreased as the rigidity of the linker increased. The order of potency was decan-1-yl (most potent) > dec-1-en-1-yl > dec-1-yn-1-yl (least potent) nih.gov.
Rigidity and Aromatic Moieties : In contrast, for compounds featuring a 4-alkylphenyl moiety attached to the C6 position, a rigid ethynyl spacer conferred greater anti-VZV potency compared to the more flexible ethyl spacer nih.gov.
Other types of linkers, such as amides and ureas, have also been explored. In the development of PI3K-α inhibitors, various linkers were attached to a piperazinyl furo[2,3-d]pyrimidine core to investigate their impact on inhibitory activity. This work led to the identification of compounds with micromolar anti-proliferative activity against pancreatic carcinoma cell lines researchgate.net.
Table 2: Influence of Spacers on the Biological Activity of this compound Derivatives
| Spacer/Linker Type | Position of Attachment | Synthetic Strategy | Biological Activity | Key SAR Finding | Reference |
| Ethylene Ether | Varies | [1+4] Cycloaddition | Antibacterial | Demonstrated good antibacterial activity. | researchgate.net |
| Ethyl, Ethenyl, Ethynyl | C6 | Sonogashira coupling followed by reduction | Antiviral (VZV) | Potency is highly dependent on both the linker's rigidity and the attached substituent. | nih.gov |
| Amide, Urea, Ether | Varies (on a piperazinyl core) | Multi-step synthesis | Anticancer (PI3K-α inhibition) | Linker modification is a viable strategy for developing PI3K-α inhibitors. | researchgate.net |
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry strategies for discovering novel compounds with improved properties. These approaches have been successfully applied to the furo[2,3-d]pyrimidine framework, often using the closely related thieno[2,3-d]pyrimidine (B153573) scaffold as a starting point or a structural analogue nih.gov. The structural similarity of these fused pyrimidines to native purine (B94841) bases makes them attractive scaffolds for drug development .
A notable example of scaffold hopping led to the identification of furano[2,3-d]pyrimidine amides as potent inhibitors of Notum, a carboxylesterase that negatively regulates Wnt signaling nih.govnih.gov. The starting point for this discovery was a series of thienopyrimidine acids. By replacing the thiophene (B33073) ring with a furan ring—a classic bioisosteric substitution of sulfur with oxygen—researchers developed a new series of inhibitors nih.gov. This scaffold hop was instrumental in optimizing the drug-like properties of the compounds nih.gov.
The structure-activity relationship (SAR) studies around the new furano[2,3-d]pyrimidine core revealed key insights:
Replacement of a 5-chloro substituent on the thienopyrimidine with a 5-methyl group on the furanopyrimidine retained activity nih.gov.
The 5,6-dimethyl furano[2,3-d]pyrimidine was found to be a potent inhibitor, and replacing the 6-methyl group with a more polar 6-trifluoromethyl (CF3) group further restored potent Notum inhibition in this more polar template nih.gov.
This strategic hop from a thienopyrimidine to a furanopyrimidine scaffold, supported by X-ray structure determination, ultimately identified potent inhibitors with good stability and cellular permeability, making them suitable chemical tools for further biological exploration nih.govresearchgate.net. The bioisosteric replacement of the thieno[2,3-d]pyrimidine core with the furo[2,3-d]pyrimidine core demonstrates how subtle structural modifications can fine-tune ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters and lead to compounds with superior profiles .
Table 3: Comparison of Thieno- and Furo-[2,3-d]pyrimidine Scaffolds in Notum Inhibitors
| Scaffold | Substitution Pattern | Target | Key Outcome of Scaffold Modification | Reference |
| Thieno[2,3-d]pyrimidine | Various acids | Notum | Potent initial hits, but with liabilities. | nih.govresearchgate.net |
| Furano[2,3-d]pyrimidine | 5,6-Dimethyl (Compound 18) | Notum | 10-fold weaker than thiophene analogue. | nih.gov |
| Furano[2,3-d]pyrimidine | 5-Methyl, 6-CF3 (Compound 19) | Notum | Restored potent inhibition in a more polar template. | nih.gov |
Mechanistic Insights into Biological Activities of Furo 2,3 D Pyrimidin 2 3h One Derivatives
Antiviral Mechanisms of Action
The antiviral properties of Furo[2,3-d]pyrimidin-2(3H)-one derivatives are multifaceted, involving direct inhibition of crucial viral enzymes and interference with viral replication pathways.
Inhibition of Viral Enzymes (e.g., Reverse Transcriptase, DNA Polymerase)
While direct inhibition of viral DNA polymerase by this compound derivatives is a likely consequence of their mechanism, specific studies detailing this interaction are still emerging. However, research into the closely related benzofurano[3,2-d]pyrimidin-2-one scaffold has identified potent HIV-1 nucleotide competing reverse transcriptase inhibitors (NcRTIs). This suggests a mechanism where the compound competes with natural nucleotides for the active site of the reverse transcriptase enzyme, thereby halting the transcription of viral RNA into DNA.
Interactions with Viral Replication Pathways
The primary interaction with the viral replication pathway for this compound nucleoside analogues is initiated by their selective phosphorylation by the viral thymidine (B127349) kinase. nih.govresearchgate.net Once activated to their triphosphate form by cellular kinases, these molecules can act as competitive inhibitors or alternative substrates for the viral DNA polymerase. Incorporation of the activated drug into the growing viral DNA chain leads to the termination of DNA synthesis, thereby halting viral replication. This targeted approach ensures that the compounds are most active within virus-infected cells, minimizing toxicity to uninfected host cells.
Specific Antiviral Potency and Selectivity (e.g., Varicella-Zoster Virus (VZV), Human Cytomegalovirus (HCMV), HIV-1)
This compound derivatives have demonstrated remarkable potency and selectivity against specific viruses, most notably VZV and HCMV.
Varicella-Zoster Virus (VZV): Bicyclic Furo[2,3-d]pyrimidine (B11772683) nucleoside analogues are a class of highly selective and potent inhibitors of VZV replication. nih.gov Certain 6-(p-alkylphenyl) substituted derivatives, such as Cf 1742 and Cf 1743, inhibit both laboratory and clinical VZV strains at subnanomolar concentrations. nih.gov These compounds exhibit high selectivity, being non-toxic to host cells at concentrations many thousands of times higher than their effective antiviral dose. nih.govresearchgate.net Furthermore, some furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives have shown broad-spectrum activity against both wild-type and thymidine kinase-deficient VZV strains, with some compounds being more potent than the reference drug acyclovir (B1169). nih.gov
Human Cytomegalovirus (HCMV): Antiviral activity has also been observed against HCMV. Analogues of 2',3'-dideoxynucleosides of this compound have shown anti-HCMV activity. nih.gov Interestingly, a non-nucleoside derivative, 3-methyl-6-(octyn-1-yl)this compound, also demonstrated anti-HCMV activity, suggesting that alternative mechanisms, not requiring nucleoside phosphorylation, may be at play for some derivatives. nih.gov
HIV-1: While this compound derivatives themselves have not been highlighted as potent HIV-1 inhibitors, the related benzofurano[3,2-d]pyrimidin-2-one scaffold has yielded potent nucleotide-competing reverse transcriptase inhibitors.
| Compound | Virus | Activity (EC₅₀) | Selectivity Index (SI) | Notes |
|---|---|---|---|---|
| Cf 1742 | VZV | Subnanomolar | >100,000 | Potent against laboratory and clinical VZV isolates. nih.gov |
| Cf 1743 | VZV | Subnanomolar | >100,000 | Potent against laboratory and clinical VZV isolates. nih.gov |
| Compound 9b (hybrid) | VZV (TK-deficient) | Low micromolar | Up to 7.8 | Up to threefold more potent than acyclovir against TK-deficient VZV. nih.gov |
| 3-methyl-6-(octyn-1-yl)this compound | HCMV | - | - | A non-nucleoside derivative with noted anti-HCMV activity. nih.gov |
SARS-CoV-2 Main Protease (MPro) and Papain-like Protease (PLPro) Inhibition Mechanisms
The main protease (Mpro) and papain-like protease (PLpro) are essential enzymes for the replication of SARS-CoV-2, making them key targets for antiviral drug development. mdpi.comnih.gov While various pyrimidine-based compounds and other heterocyclic systems have been investigated as inhibitors of these proteases, specific research detailing the inhibitory activity of this compound derivatives against SARS-CoV-2 Mpro and PLpro is not extensively documented in the current literature. Theoretical molecular docking studies have suggested that fused pyran rings with pyrimidines may inhibit Mpro, but experimental data on the furan-fused counterparts is limited. nih.gov
Anticancer and Antitumor Mechanisms
The anticancer activity of this compound derivatives stems from their ability to interfere with multiple cellular pathways critical for cancer cell growth and survival, primarily through the inhibition of protein kinases and the induction of programmed cell death (apoptosis) and cell cycle arrest.
A primary mechanism of anticancer action for these compounds is the inhibition of various protein kinases, which are crucial for cell signaling, proliferation, and survival. researchgate.net
Receptor Tyrosine Kinases (RTKs): Derivatives have been developed as multireceptor tyrosine kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFR-β). researchgate.net For instance, certain 4-substituted 5-methyl-furo[2,3-d]pyrimidines demonstrated single-digit nanomolar inhibition of EGFR kinase and were more potent inhibitors of VEGFR-2 and PDGFR-β kinase than the established drug sunitinib. researchgate.net
PI3K/AKT Pathway: The PI3K/AKT signaling pathway is frequently dysregulated in cancer. Novel Furo[2,3-d]pyrimidine derivatives have been synthesized as potent dual inhibitors of PI3K and AKT. nih.govrsc.org For example, compound 10b showed significant inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes, with IC₅₀ values in the nanomolar range. nih.govrsc.org
Other Kinases: The Furo[2,3-d]pyrimidine scaffold has been explored for its inhibitory activity against a range of other kinases, including c-Met and Akt1. researchgate.netnih.gov
Another significant antitumor mechanism is the ability of these derivatives to induce apoptosis and cause cell cycle arrest in cancer cells.
Apoptosis Induction: Certain Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids, such as compound 8f, have been shown to induce apoptosis through the activation of caspases 3 and 7. nih.gov
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints. Compound 8f was found to arrest the cell cycle in the S phase in fibrosarcoma cells and the G1/M phase in lung carcinoma cells. nih.gov Furo[2,3-d]pyrimidine-based chalcone (B49325) derivatives have also been shown to cause cell cycle disruption, with specific compounds leading to an accumulation of cells in the G2/M phase. rsc.org Furthermore, the PI3K/AKT inhibitor, compound 10b, was found to strongly induce cell cycle arrest at the G0–G1 phase in breast cancer cells. nih.gov
| Compound | Mechanism | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) |
|---|---|---|---|
| Compound 5d (chalcone) | Anti-proliferative, G2/M Arrest | MCF-7 (Breast) | 1.20 µM (Cytotoxicity) |
| Compound 5e (chalcone) | Anti-proliferative, G2/M Arrest | MCF-7 (Breast) | 1.90 µM (Cytotoxicity) / 0.505 µM (GI₅₀) rsc.org |
| Compound 8f (hybrid) | Apoptosis, S and G1/M Arrest | HT-1080 (Fibrosarcoma) | 13.89 µM (IC₅₀) nih.govresearchgate.net |
| Compound 8f (hybrid) | Apoptosis, S and G1/M Arrest | A549 (Lung) | 19.43 µM (IC₅₀) nih.gov |
| Compound 10b | PI3Kα/β and AKT inhibition, G0-G1 Arrest | HS 578T (Breast) | 1.51 µM (GI₅₀) |
| Compound 10b | PI3Kα inhibition | - | 0.175 µM (IC₅₀) nih.govrsc.org |
| Compound 10b | PI3Kβ inhibition | - | 0.071 µM (IC₅₀) nih.govrsc.org |
| Compound 10b | AKT inhibition | - | 0.411 µM (IC₅₀) nih.govrsc.org |
| Coumarin-hybrid 10a | EGFR inhibition | HepG2 (Liver) | 7.72 µM (IC₅₀) nih.gov |
Kinase Inhibition
Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.net
Receptor Tyrosine Kinases (RTKs): These kinases are pivotal in cellular signaling pathways that control growth, differentiation, and metabolism. Certain furo[2,3-d]pyrimidine derivatives have demonstrated the ability to inhibit RTKs, thereby interfering with cancer cell proliferation and survival.
Aurora Kinase: These are serine/threonine kinases that play a critical role in mitosis. Inhibition of Aurora kinases by furo[2,3-d]pyrimidine compounds can lead to mitotic arrest and subsequent cell death in cancerous cells.
PI3K-α: Phosphoinositide 3-kinase alpha is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. A novel series of furo[2,3-d]pyrimidine derivatives has been designed as dual PI3K/AKT inhibitors. For instance, compound 10b , a 1,3,4-thiadiazole (B1197879) substituted furo[2,3-d]pyrimidine, displayed potent inhibitory activity against PI3Kα and PI3Kβ with IC50 values of 0.175 ± 0.007 µM and 0.071 ± 0.003 µM, respectively. nih.gov This dual inhibition effectively blocks a critical survival pathway in cancer cells.
FLT3-ITD: Fms-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD) is a common mutation in acute myeloid leukemia (AML) and is a key driver of the disease. Novel furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been developed as potent FLT3-ITD inhibitors. These compounds have shown cytotoxicity in FLT3-ITD expressing AML cell lines in the nanomolar range.
| Compound | Target Kinase | IC50 Value | Cell Line | Reference |
| 10b | PI3Kα | 0.175 ± 0.007 µM | - | nih.gov |
| 10b | PI3Kβ | 0.071 ± 0.003 µM | - | nih.gov |
| 10b | AKT-1 | 0.411 ± 0.02 µM | - | nih.gov |
| Compound V | AKT-1 | 24 µM | - | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, and by modulating the cell cycle.
Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, certain derivatives have been found to activate caspases, a family of proteases that are central to the execution of apoptosis. nih.gov One study on a furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid, compound 8f , demonstrated apoptosis induction through the activation of caspase 3/7. nih.gov
In addition to apoptosis, these derivatives can also influence the progression of the cell cycle. The previously mentioned dual PI3K/AKT inhibitor, compound 10b , was found to cause cell cycle arrest at the G0-G1 phase in the breast cancer cell line HS 578T. nih.gov This prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. Similarly, compound 8f induced cell cycle arrest in the S phase for HT1080 fibrosarcoma cells and at the G1/M phase for A549 lung carcinoma cells. nih.gov
| Compound | Effect | Cell Line | Reference |
| 10b | Induces apoptosis and G0-G1 cell cycle arrest | HS 578T | nih.gov |
| 8f | Induces apoptosis via caspase 3/7 activation | HT-1080, A549 | nih.gov |
| 8f | Induces S phase arrest | HT-1080 | nih.gov |
| 8f | Induces G1/M phase arrest | A549 | nih.gov |
Inhibition of Cell Proliferation (Mechanistic Aspects)
The antiproliferative activity of this compound derivatives is a direct consequence of their effects on kinase signaling, apoptosis, and the cell cycle. By inhibiting key kinases involved in growth signaling and by inducing cell death and cell cycle arrest, these compounds effectively reduce the proliferation of cancer cells.
For instance, a series of novel furo[2,3-d]pyrimidine-based chalcones demonstrated significant anti-proliferative activity. nih.gov Compounds 5d and 5e from this series exhibited potent activity against a panel of 59 cancer cell lines, with mean GI50 values of 2.41 µM and 1.23 µM, respectively. nih.gov Furthermore, they showed pronounced cytotoxic activity against the resistant MCF-7 breast cancer cell line. nih.gov
The dual PI3K/AKT inhibitor 10b also demonstrated remarkable antiproliferative effects with GI50 values ranging from 0.91 to 16.7 µM against 38 different cancer cell lines. nih.gov
| Compound | Activity | Mean GI50 | Cell Line Panel | Reference |
| 5d | Anti-proliferative | 2.41 µM | NCI 59 | nih.gov |
| 5e | Anti-proliferative | 1.23 µM | NCI 59 | nih.gov |
| 10b | Anti-proliferative | 0.91 - 16.7 µM | 38 cancer cell lines | nih.gov |
| VIa | Anti-proliferative | 2.41 µM | NCI 59 | nih.gov |
| VIb | Anti-proliferative | 1.23 µM | NCI 59 | nih.gov |
Tubulin Polymerization Inhibition
While kinase inhibition is a major mechanism, some fused pyrimidine (B1678525) derivatives have been shown to target the cytoskeleton by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. Although direct evidence specifically for this compound derivatives is limited, the broader class of chalcones, which have been incorporated into furo[2,3-d]pyrimidine scaffolds, are known to possess this activity. rsc.orgrsc.org This suggests that certain this compound derivatives, particularly those with chalcone moieties, may also exert their anticancer effects through this mechanism.
Modulation of Specific Cancer-Related Pathways
The anticancer activity of this compound derivatives is often linked to the modulation of specific signaling pathways that are crucial for cancer cell survival and proliferation. As previously discussed, the PI3K/AKT/mTOR pathway is a prime target. nih.gov By inhibiting key components of this pathway, such as PI3K and AKT, these compounds can effectively shut down downstream signaling that promotes cell growth, proliferation, and survival. The potent activity of compounds like 10b as dual PI3K/AKT inhibitors highlights the importance of this mechanism. nih.govrsc.org
Antibacterial and Antifungal Mechanisms
In addition to their anticancer properties, furo[2,3-d]pyrimidine derivatives have also shown promise as antimicrobial agents. researchgate.net While the precise mechanisms are still under investigation for this specific scaffold, the general mechanisms of action for pyrimidine-based antimicrobials can provide some insights.
Antibacterial Mechanisms: Many antibacterial agents that contain a pyrimidine core function as antimetabolites. They can interfere with essential metabolic pathways in bacteria, such as the synthesis of folic acid, which is necessary for the production of nucleic acids. By mimicking natural metabolites, they can inhibit key enzymes in these pathways, leading to bacteriostatic or bactericidal effects.
Antifungal Mechanisms: The antifungal activity of pyrimidine derivatives can also involve the disruption of essential biosynthetic pathways. For example, some antifungal pyrimidines are known to inhibit enzymes involved in the synthesis of the fungal cell wall or cell membrane components like ergosterol. A number of pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activity against various phytopathogenic fungi, with some showing greater potency than commercial fungicides. nih.gov
Pharmacological Target Identification and Validation Approaches
The identification and validation of the pharmacological targets of this compound derivatives are crucial steps in their development as therapeutic agents. A combination of computational and experimental approaches is typically employed.
Target Identification:
Molecular Docking: In silico molecular docking studies are frequently used to predict the binding modes and affinities of these derivatives to the active sites of various kinases and other potential targets. nih.gov This computational approach helps in prioritizing compounds for synthesis and biological evaluation.
Bioinformatics and Cheminformatics: Analysis of the chemical structure and comparison with known inhibitors of specific targets can provide initial clues about the potential pharmacological targets.
Target Validation:
Enzymatic Assays: Once a potential target is identified, in vitro enzymatic assays are performed to confirm the inhibitory activity of the compound and to determine its potency (e.g., IC50 value). nih.gov
Cell-Based Assays: The activity of the compounds is then evaluated in relevant cell lines to confirm their on-target effects in a cellular context. This can involve measuring the inhibition of downstream signaling pathways or assessing cellular phenotypes such as apoptosis or cell cycle arrest. nih.gov
Selectivity Profiling: To ensure that the biological effects are due to the inhibition of the intended target, compounds are often screened against a panel of related kinases to assess their selectivity. crossfire-oncology.com
Through these integrated approaches, the specific molecular targets of this compound derivatives can be identified and validated, providing a solid foundation for their further development as therapeutic agents.
Structure Activity Relationship Sar Studies of Furo 2,3 D Pyrimidin 2 3h One Analogues
Influence of Substituent Nature and Position on Biological Activity
As anticancer agents, substitutions on the furo[2,3-d]pyrimidine (B11772683) ring have been shown to be critical for potency. For instance, one study identified a derivative with 2-thienyl and methyl groups at the C-5 and C-6 positions, respectively, which exhibited strong inhibitory activity against the AKT-1 kinase with an IC₅₀ value of 24 μM nih.gov. In another series of furo[2,3-d]pyrimidine-based chalcones, the introduction of halogen substituents on an associated phenyl ring was found to improve cytotoxicity against tumor cells compared to analogues with methylated or methoxylated groups mdpi.com. Specifically, two compounds bearing halogen substituents demonstrated potent anti-proliferative activity across a panel of 59 cancer cell lines, with mean GI₅₀ values of 2.41 μM and 1.23 μM mdpi.com.
In the context of antiviral activity, particularly against Varicella-Zoster Virus (VZV), long-chain alkyl or 4-alkylphenyl substituents at the C6 position of 2'-deoxynucleoside derivatives of furo[2,3-d]pyrimidin-2(3H)-one confer remarkable potency and selectivity. Further studies have shown that replacing the 4-substituted-phenyl ring at C6 with a rod-like acetylene (B1199291) spacer linked to a long chain also results in potent anti-VZV activity. Interestingly, a simple 3-methyl-6-(octyn-1-yl)this compound derivative showed unexpected activity against human cytomegalovirus (HCMV) researchgate.net.
Alkylation at the N3 position has also been investigated. Treatment of 6-(hydroxymethyl)this compound with 1-iodoalkanes results predominantly in the formation of N3-alkylated regioisomers, which can then be further modified researchgate.net. The combination of a 1,3,4-oxadiazole (B1194373) moiety with the furo[2,3-d]pyrimidine core has yielded hybrid derivatives with dual antiviral and anticancer properties. Certain derivatives from this series exhibited broad-spectrum activity against both wild-type and mutant VZV strains nih.gov. One specific compound was found to be up to threefold more potent than the reference drug acyclovir (B1169) against thymidine (B127349) kinase-deficient VZV strains nih.gov. The same study found that another derivative from the series showed moderate cytotoxicity against four human cancer cell lines, with IC₅₀ values ranging from 13.89 to 19.43 μM nih.gov.
| Position(s) of Substitution | Substituent(s) | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| C5 and C6 | 2-thienyl and methyl | AKT-1 Kinase Inhibition | Strong inhibitory activity (IC₅₀ = 24 μM) | nih.gov |
| C6 | Long-chain alkyl or 4-alkylphenyl (on 2'-deoxynucleoside) | Anti-VZV | Remarkable potency and selectivity | researchgate.net |
| C6 | 6-(octyn-1-yl) | Anti-HCMV | Exhibited notable activity | researchgate.net |
| - | Hybrid with 1,3,4-oxadiazole | Anti-VZV (TK- strains) | Up to 3-fold more potent than acyclovir | nih.gov |
| - | Hybrid with 1,3,4-oxadiazole | Anticancer (HT-1080, MCF-7, MDA-MB-231, A549) | Moderate cytotoxicity (IC₅₀ = 13.89-19.43 μM) | nih.gov |
Role of Stereochemistry in Biological Efficacy
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can significantly influence the biological efficacy of this compound analogues. The specific orientation of substituents can dictate how the molecule fits into the binding pocket of a biological target, affecting the affinity and stability of the interaction.
Research has demonstrated the importance of stereochemistry in the synthesis and activity of these compounds. For example, a facile protocol has been described for the stereoselective construction of cis-5,6-dihydrofuro[2,3-d]pyrimidines researchgate.net. This level of stereochemical control is vital because different stereoisomers of a drug can have vastly different biological activities, with one isomer often being significantly more active than others.
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these key features for this compound analogues has been instrumental in designing potent and selective inhibitors for various targets, such as protein kinases.
For inhibitors of PI3K/AKT, a key signaling pathway in cancer, several essential pharmacophoric features have been identified based on the furo[2,3-d]pyrimidine scaffold nih.gov:
Hydrogen Bond Acceptor (HBA): A crucial feature, often a morpholine (B109124) ring in related inhibitors, is required to form a hydrogen bond with the key amino acid residue Val851 in the hinge region of the kinase. This interaction is a primary anchor for the inhibitor in the binding site.
Central Heteroaromatic Core: The fused furo[2,3-d]pyrimidine ring system itself serves as the central scaffold, providing the necessary framework to correctly orient the other pharmacophoric elements.
Aryl Substituent or Lipophilic Side Chain: An aryl group or a lipophilic side chain is often required to occupy a specific pocket, typically at a meta-position relative to the core, to enhance binding affinity.
π-π Stacking Interactions: An aromatic or heteroaromatic chain is essential for engaging in π-π stacking interactions with aromatic amino acid residues, such as Trp80, within the target's binding site nih.gov.
Hydrogen Bond Donors: The presence of hydrogen bond donors on the ligand allows for interactions with residues like Tyr272, further stabilizing the ligand-protein complex nih.gov.
Ligand Efficiency and Lipophilic Efficiency in Furo[2,3-d]pyrimidine Optimization
In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are increasingly used to assess the "drug-likeness" of a compound and guide the optimization process. These parameters relate a compound's potency to its size (LE) and lipophilicity (LipE), helping to identify candidates that are more likely to have favorable pharmacokinetic and safety profiles acs.orgsciforschenonline.org.
The application of these principles has been successfully demonstrated in the optimization of a furo[2,3-d]pyrimidine-based Aurora kinase inhibitor. An initial lead compound (4 ) showed potent in vitro activity but was inactive in vivo. This compound had an LE of 0.25 and a LipE of 1.75 acs.org.
To improve the compound's properties, a rational optimization strategy was employed with a focus on improving both LE and LipE by carefully controlling molecular weight and lipophilicity. Various solubilizing functional groups were introduced based on insights from an X-ray co-crystal structure of the lead compound. This effort led to the identification of an optimized Aurora kinase inhibitor, compound 27 (IBPR001). This new compound exhibited not only improved in vitro potency but also significantly better efficiency metrics, with an LE of 0.26 and a LipE of 4.78. The enhanced physicochemical properties translated into successful in vivo activity in a colon cancer xenograft mouse model acs.org.
| Compound | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) | In Vivo Activity | Reference |
|---|---|---|---|---|
| Lead Compound (4) | 0.25 | 1.75 | Inactive | acs.org |
| Optimized Compound (27) | 0.26 | 4.78 | Active | acs.org |
This example highlights the utility of LE and LipE in guiding the optimization of furo[2,3-d]pyrimidine analogues, moving beyond simple potency to develop compounds with a more balanced and drug-like profile suitable for further development.
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-methyl-6-(octyn-1-yl)this compound |
| 6-(hydroxymethyl)this compound |
| Acyclovir |
| IBPR001 |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of Furo[2,3-d]pyrimidin-2(3h)-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected spectrum for this compound would show distinct signals for the protons on the furan (B31954) and pyrimidine (B1678525) rings, as well as the N-H proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (spin-spin coupling) would reveal adjacent protons, helping to confirm the connectivity of the fused ring system.
¹³C NMR Spectroscopy: This analysis would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would correspond to the different carbon environments, such as those in the furan ring, the pyrimidine ring, and the carbonyl group (C=O). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups, although none are expected in the parent molecule beyond the CH groups of the rings.
2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals and confirm the final structure. COSY spectra establish ¹H-¹H correlations, while HSQC and HMBC link protons to their directly attached carbons and to carbons two to three bonds away, respectively.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular formula of this compound is C₆H₄N₂O₂, corresponding to a molecular weight of approximately 136.11 g/mol nih.gov.
Molecular Ion Peak (M⁺): In an MS experiment, the compound would be ionized, and the resulting molecular ion would be detected. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C₆H₄N₂O₂).
Fragmentation Pattern: The molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure. The fragmentation of the furo[2,3-d]pyrimidine (B11772683) core would likely involve characteristic losses of small molecules such as CO, HCN, or cleavage of the fused rings, consistent with patterns observed for related pyrimidine and furan heterocycles.
X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry
For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state.
Crystal Structure: The analysis would yield detailed information on bond lengths, bond angles, and torsion angles within the molecule.
Intermolecular Interactions: It would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding (e.g., involving the N-H and C=O groups) and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the compound's physical properties. While X-ray diffraction data is available for many derivatives, specific data for the parent compound is not found in the search results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3100 - 3300 | Stretching |
| C-H (Aromatic/Heteroaromatic) | 3000 - 3100 | Stretching |
| C=O (Lactam/Amide) | 1650 - 1700 | Stretching |
| C=N / C=C | 1500 - 1650 | Stretching |
| C-O-C (Furan) | 1000 - 1300 | Stretching |
The presence and specific positions of these bands would help confirm the integrity of the furo[2,3-d]pyrimidinone core structure. For instance, a strong absorption band around 1680 cm⁻¹ would be indicative of the carbonyl group in the pyrimidine ring.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, oxygen) in the compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula (C₆H₄N₂O₂) to confirm its empirical formula.
Theoretical Elemental Composition for C₆H₄N₂O₂:
Carbon (C): 52.95%
Hydrogen (H): 2.96%
Nitrogen (N): 20.58%
Oxygen (O): 23.51%
Experimental results from elemental analysis for a pure sample of this compound would be expected to align closely with these calculated values, typically within a ±0.4% margin of error, thereby verifying the empirical formula of the compound. Research on various derivatives consistently uses this technique to confirm the successful synthesis of their target molecules nih.govnih.gov.
Computational Chemistry and Cheminformatics Applications
Molecular Docking Studies for Protein-Ligand Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For furo[2,3-d]pyrimidin-2(3h)-one derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets, primarily protein kinases, which are crucial in cancer and viral pathologies.
Researchers have extensively used molecular docking to understand how these compounds inhibit key enzymes. For instance, studies on novel furo[2,3-d]pyrimidine (B11772683) derivatives as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT) revealed specific binding patterns. rsc.orgnih.gov Docking simulations showed that the furopyrimidine core could form critical hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket of these enzymes, such as Tyr836, Asp810, and Lys802 in PI3K. nih.gov
Similarly, in the context of targeting the Epidermal Growth Factor Receptor (EGFR), docking studies have guided the design of coumarin–furo[2,3-d]pyrimidone hybrid molecules. These studies predict the direct binding of the hybrid molecules to the EGFR active site, explaining their potent inhibitory activity. researchgate.net Another study targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) used docking to understand the binding mode of newly designed furo[2,3-d]pyrimidine derivatives, confirming their potential as antiangiogenic agents. nih.gov
The insights from these docking studies are summarized in the table below, highlighting the key interactions that contribute to the inhibitory activity of these compounds.
| Target Protein | Key Interacting Residues | Types of Interactions | Reference Compound Example |
| PI3Kα | Tyr836, Asp810, Lys802 | Hydrogen Bonding, Hydrophobic Interactions | Ethyl 5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4-(m-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate |
| AKT-1 | Asp274, Arg273 | Hydrogen Bonding | Ethyl 5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4-(m-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate |
| EGFR | (Not specified) | Good binding and high matching | Arylidene derivatives of tricyclic furo[2,3-d]pyrimidines |
| VEGFR-2 | (Not specified) | Potential binding mode insight | Furo[3,2-e] rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives |
These studies collectively demonstrate that the furo[2,3-d]pyrimidine scaffold serves as an effective anchor within kinase active sites, with substitutions on the core modulating specificity and potency through additional interactions with the surrounding protein environment.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are critical for their bioactivity.
For pyrimidine (B1678525) derivatives, QSAR studies have been employed to build predictive models for various biological activities. nih.govscielo.br For example, a study on pyrimidine derivatives' larvicidal activity against Aedes aegypti developed a robust QSAR model using multiple linear regression. scielo.br The model indicated that the three-dimensional structure, steric properties, hydrophobic polar surface area, and the pattern of substituents on the pyrimidine ring are crucial for activity. scielo.br While this study was not specific to the furo[2,3-d]pyrimidine core, its findings are relevant. It suggests that descriptors related to hydrophobicity (like logP) and the steric and electronic effects of substituents are likely to be important variables in any QSAR model for this compound derivatives.
A typical QSAR model takes the form of a mathematical equation: Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org
Key molecular descriptors often found to be significant in QSAR studies of heterocyclic compounds include:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric descriptors: Molar refractivity, van der Waals volume.
Hydrophobic descriptors: LogP (partition coefficient).
By developing such models for a series of this compound analogues, researchers can prioritize the synthesis of compounds with the highest predicted potency, optimizing the allocation of resources in the drug discovery pipeline.
3D-QSAR Methodologies (CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. drugdesign.org They calculate steric and electrostatic fields (CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (CoMSIA) around a set of aligned molecules and correlate these fields to their biological activities.
While specific CoMFA/CoMSIA studies on this compound were not found, extensive research on the closely related thieno[2,3-d]pyrimidine (B153573) scaffold provides a clear blueprint for how these methods are applied. For a series of thieno[2,3-d]pyrimidin-4(3H)-ones with antihistaminic activity, both CoMFA and CoMSIA models were successfully generated. nih.govmdpi.com
The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.818 and a non-cross-validated coefficient (r²) of 0.917, indicating a strong predictive model based on steric and electrostatic fields. mdpi.com
The CoMSIA model also showed good predictive power (q² = 0.801, r² = 0.897), incorporating steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields. mdpi.com
The results of these 3D-QSAR studies are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity.
| Field Type | Favorable Region (Color) | Unfavorable Region (Color) | Interpretation for Drug Design |
| Steric (CoMFA/CoMSIA) | Green | Yellow | Green contours indicate where bulky groups enhance activity; yellow contours indicate where they are detrimental. |
| Electrostatic (CoMFA/CoMSIA) | Blue | Red | Blue contours show where positive charges are favored; red contours show where negative charges are favored. |
| Hydrophobic (CoMSIA) | White/Yellow | Gray/Purple | White/yellow contours indicate regions where hydrophobic groups increase activity. |
| H-Bond Donor (CoMSIA) | Cyan | Purple | Cyan contours highlight areas where hydrogen bond donors are beneficial for activity. |
| H-Bond Acceptor (CoMSIA) | Magenta | Red | Magenta contours show where hydrogen bond acceptors can improve activity. |
These contour maps serve as a guide for medicinal chemists to rationally design new this compound derivatives with enhanced potency by adding or removing specific functional groups in the highlighted favorable or unfavorable regions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (e.g., charge distribution, molecular orbitals) and stability of molecules. biolscigroup.us For this compound and its derivatives, DFT calculations provide valuable insights into their intrinsic properties, which can be correlated with their reactivity and biological activity.
DFT studies on related pyrimidine derivatives have been used to calculate various quantum chemical descriptors. ijcce.ac.ir These descriptors help in understanding the molecule's behavior and potential for interaction.
Key parameters calculated using DFT include:
Energy of the Highest Occupied Molecular Orbital (E_HOMO): This relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a better electron-donating capacity.
Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This relates to the molecule's ability to accept electrons. A lower E_LUMO value indicates a better electron-accepting capacity.
HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for intermolecular interactions.
In one QSAR study, DFT-calculated descriptors such as the dipole moment (μ), E_HOMO, and the smallest negative charge (q-) were successfully used to build a predictive model for the biological activity of benzimidazole (B57391) derivatives. biolscigroup.us Such an approach is directly applicable to the furo[2,3-d]pyrimidine series to rationalize structure-activity relationships from a fundamental electronic perspective.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a protein-ligand complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of the complex over time. This technique is crucial for assessing the stability of the docked pose, understanding the conformational changes that may occur upon binding, and calculating binding free energies more accurately.
MD simulations have been applied to furo[2,3-d]pyrimidine derivatives to validate docking results and to study the stability of their interactions with target proteins like PI3K and AKT. rsc.orgnih.govresearchgate.net For example, after docking a potent furo[2,3-d]pyrimidine derivative (compound 10b) into the active sites of PI3K and AKT-1, MD simulations were performed. nih.gov The results confirmed that the compound remained stably bound within the active site throughout the simulation, maintaining the key hydrogen bonds and hydrophobic interactions identified in the docking study. nih.gov
Virtual Screening and Database Mining in Lead Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach is often one of the first steps in a drug discovery project, allowing researchers to screen millions of compounds in silico and select a smaller, more manageable number for experimental testing.
For the furo[2,3-d]pyrimidine scaffold, virtual screening methodologies have been used to identify potential new kinase inhibitors. One study employed a multi-step virtual screening protocol involving high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking. researchgate.net This hierarchical approach efficiently filtered large compound databases to identify hits with favorable docking scores and binding poses. The binding energies of the top hits were further refined using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations to improve the accuracy of the affinity prediction. researchgate.net This process can successfully identify novel furo[2,3-d]pyrimidine-based compounds with desirable binding characteristics for specific targets before any chemical synthesis is undertaken.
Theoretical Prediction of ADMET-Related Chemical Properties
In addition to predicting binding affinity, computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Predicting these properties early in the discovery process is crucial to avoid costly late-stage failures. Various software and web-based tools are available to calculate ADMET-related physicochemical properties based solely on the chemical structure.
For various pyrimidine derivatives, including pyrano[2,3-d]pyrimidines, in silico ADMET profiles are routinely generated. nih.govresearchgate.net These studies calculate a range of molecular descriptors that are predictive of a compound's pharmacokinetic behavior.
The table below lists some of the commonly predicted ADMET-related properties and their significance.
| Property | Description | Significance |
| Molecular Weight (MW) | The mass of one mole of the substance. | Influences diffusion and absorption; often preferred to be < 500 g/mol . |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity; affects absorption, distribution, and metabolism. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts cell permeability and oral bioavailability. |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | Influences solubility and membrane permeability. |
| Number of Rotatable Bonds (nRotb) | The number of bonds that allow free rotation around them. | Affects conformational flexibility and oral bioavailability. |
These calculations, often guided by frameworks like Lipinski's Rule of Five, help researchers design this compound derivatives with a higher probability of having favorable drug-like properties.
Artificial Intelligence and Machine Learning in Furo[2,3-d]pyrimidine Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of modern computer-aided drug design (CADD), significantly accelerating the process of discovering and optimizing novel therapeutic agents. mdpi.commdpi.com These computational techniques are particularly valuable for exploring the chemical space of privileged scaffolds like Furo[2,3-d]pyrimidine, a core structure in many biologically active compounds. researchgate.net By building predictive models from existing data, AI and ML algorithms can guide the synthesis of new derivatives with enhanced potency and selectivity, thereby reducing the time and cost associated with traditional drug discovery pipelines. mdpi.com
A primary application of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govscielo.br These models are instrumental for virtual screening of large compound libraries and for the rational design of new molecules with desired pharmacological profiles. researchgate.netnih.gov
One notable study focused on a series of 33 Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapies for cancer. nih.gov The researchers developed and compared both linear and non-linear QSAR models to predict the inhibitory activity of these compounds. nih.gov
The two main models developed were:
Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable. nih.gov
Artificial Neural Network (ANN): A non-linear modeling technique inspired by the structure of the human brain, capable of capturing complex relationships between molecular descriptors and biological activity. nih.gov
The performance of these models was rigorously evaluated using several statistical parameters, demonstrating the superior predictive power of the non-linear ANN model over the linear MLR approach for this particular set of compounds. nih.govresearchgate.net The results highlighted that for complex biological interactions, non-linear models are often more capable of establishing a robust and predictive relationship. nih.govresearchgate.net
| Parameter | MLR Model | ANN Model | Description |
|---|---|---|---|
| R² (Coefficient of Determination) | 0.889 | 0.998 | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 indicates a better fit. |
| Q² (Cross-validated R²) | - | Higher than MLR | Measures the predictive power of the model. A higher value indicates better predictive ability. |
| RMSE (Root Mean Square Error) | - | Lower than MLR | Represents the standard deviation of the prediction errors. A lower value indicates a better fit. |
Beyond QSAR, machine learning is often integrated with other computational methods like molecular docking and virtual screening to identify promising drug candidates from large databases. mdpi.comnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a target, providing insights into potential binding interactions. nih.govnih.gov For instance, molecular docking and dynamics simulations have been employed to study how novel Furo[2,3-d]pyrimidine derivatives bind to the active sites of enzymes like PI3K and AKT, which are crucial in cancer cell signaling pathways. nih.govrsc.org Machine learning models can be trained on docking scores and other molecular descriptors to rapidly screen vast virtual libraries, prioritizing compounds for further experimental validation. nih.gov
The application of these computational approaches has facilitated the design and identification of Furo[2,3-d]pyrimidine derivatives targeting a range of proteins implicated in cancer and other diseases.
| Biological Target | Computational Method(s) | Key Findings/Application | Reference |
|---|---|---|---|
| VEGFR-2 | QSAR (MLR, ANN) | Developed predictive models for inhibitory activity; the non-linear ANN model showed superior performance (R² = 0.998). | nih.gov |
| PI3K/AKT | Molecular Docking, Molecular Dynamics | Identified binding patterns of novel derivatives with key amino acids in the PI3K and AKT-1 binding sites. | nih.govrsc.org |
| EGFR/HER2 | Design and Docking | Guided the synthesis of 4-anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors. | nih.gov |
| Antiproliferative Activity (HeLa cells) | Machine Learning QSAR | Part of a broader study on pyrimidine derivatives to create predictive models for anticancer activity. | mdpi.com |
Furo 2,3 D Pyrimidin 2 3h One As a Scaffold in Academic Drug Discovery Research
Lead Compound Identification and Optimization Strategies
Academic research has successfully identified numerous lead compounds based on the furo[2,3-d]pyrimidine (B11772683) scaffold, primarily in the areas of oncology and virology. The core strategy involves synthesizing derivatives with diverse substitutions and evaluating them against specific biological targets. Structure-activity relationship (SAR) studies are then used to guide the optimization process, enhancing potency, selectivity, and drug-like properties.
One prominent optimization strategy involves the hybridization of the furo[2,3-d]pyrimidine core with other pharmacologically active motifs. For instance, a series of novel furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrids were designed and synthesized as potential anticancer agents. rsc.orgnih.gov In this work, compound 10b was identified as a potent dual inhibitor of PI3Kα/β and AKT enzymes, with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively. rsc.orgnih.gov This compound demonstrated significant antiproliferative activity against a panel of 38 human cancer cell lines and exhibited potent activity against the breast cancer HS 578T cell line (GI50 = 1.51 µM). rsc.orgnih.gov
Another approach focuses on modifying the solvent-accessible regions of the scaffold to improve target engagement. Researchers designed and synthesized 4-anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR and HER2. nih.gov Modifications at the 5-position side chain were found to greatly influence inhibitory activity. Lead compounds 7h and 8d showed potent antitumor activity in vivo, comparable to the approved drug gefitinib (B1684475), which was attributed in part to the induction of apoptosis. nih.gov
Similarly, a series of furo[2,3-d]pyrimidine-based chalcones were developed as anti-breast cancer agents. nih.gov Bioisosteric modification by introducing halogen substituents on the chalcone (B49325) B-ring led to the identification of compounds 5d and 5e , which showed potent anti-proliferative activity against a panel of 59 cancer cell lines, with mean GI50 values of 2.41 µM and 1.23 µM, respectively. nih.gov
In the pursuit of antiviral agents, furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids have been synthesized. Compound 9b was found to be up to threefold more potent than the reference drug acyclovir (B1169) against thymidine (B127349) kinase-deficient strains of the varicella-zoster virus (VZV). nih.gov The anticancer potential of this series was also explored, with compound 8f showing moderate cytotoxicity against four human cancer cell lines, with IC50 values ranging from 13.89 to 19.43 µM. nih.gov
Further research targeting angiogenesis led to the design of furo[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov Based on structural similarity to a known oxazole-based inhibitor, compound 10c was identified as a potent VEGFR-2 inhibitor with an IC50 of 41.40 nM, equipotent to the multi-kinase inhibitor sorafenib (B1663141). nih.gov
| Compound | Target(s) | Reported Activity | Therapeutic Area |
|---|---|---|---|
| 10b | PI3Kα/β, AKT | IC50 = 0.175 µM (PI3Kα), 0.071 µM (PI3Kβ), 0.411 µM (AKT) rsc.orgnih.gov | Oncology |
| 7h / 8d | EGFR, HER2 | In vivo TGI% of 67% and 71% respectively, comparable to gefitinib nih.gov | Oncology |
| 5e | Antiproliferative | Mean GI50 = 1.23 µM (NCI 59 cell line panel) nih.gov | Oncology |
| 9b | Varicella-Zoster Virus (VZV) | Up to 3-fold more potent than acyclovir against TK- VZV strains nih.gov | Antiviral |
| 10c | VEGFR-2 | IC50 = 41.40 nM nih.gov | Oncology (Anti-angiogenesis) |
| 49 | FLT3-ITD | Potent cytotoxicity in FLT3-ITD expressing AML cell lines (MOLM-13, MV4-11) in the nanomolar range imtm.cz | Oncology |
Design of Chemical Biology Probes Utilizing the Furo[2,3-d]pyrimidine Scaffold
While the primary goal of many academic studies is therapeutic lead discovery, the potent and selective compounds that emerge are also valuable as chemical biology probes. These molecular tools are essential for dissecting complex biological pathways and validating novel drug targets. A high-quality chemical probe should be potent, selective, and demonstrate a clear mechanism of action in cellular contexts.
Several potent inhibitors based on the furo[2,3-d]pyrimidine scaffold possess the requisite characteristics for use as chemical probes. For example, compound 49 , a furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivative, was identified as a highly potent inhibitor of the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, a key driver in acute myeloid leukemia (AML). imtm.cz It demonstrated cytotoxicity in FLT3-ITD expressing AML cell lines in the nanomolar range and was shown to suppress the phosphorylation of FLT3 and its downstream signaling molecules STAT5 and ERK1/2. imtm.cz Such a well-characterized inhibitor can serve as an excellent probe to study the intricacies of FLT3 signaling in cancer biology.
Similarly, compound 10b , with its dual inhibitory activity against PI3K and AKT, can be utilized as a tool compound to investigate the roles of this critical signaling nexus in cell growth, proliferation, and survival. rsc.orgnih.gov Its ability to induce cell cycle arrest and apoptosis further qualifies its use for studying these cellular processes. rsc.orgnih.gov The development of such targeted agents from academic research provides the broader scientific community with valuable reagents to explore disease mechanisms.
Fragment-Based Drug Design (FBDD) Approaches
Fragment-Based Drug Design (FBDD) is a hit-identification strategy that starts with screening libraries of low-molecular-weight compounds, or "fragments," against a biological target. youtube.com Hits from these screens, which typically have weak affinity, are then optimized and grown into more potent, lead-like molecules. youtube.com
Within the published literature, the application of FBDD to specifically discover or optimize furo[2,3-d]pyrimidine-based inhibitors is not extensively documented. Most reported discovery efforts for this scaffold appear to originate from other methods, such as high-throughput screening of larger compound libraries or knowledge-based design inspired by existing ligands. For instance, the design of VEGFR-2 inhibitors was based on structural similarity to a previously identified binding fragment, a strategy that incorporates principles of fragment-based design but is distinct from a de novo FBDD campaign. nih.gov
However, the furo[2,3-d]pyrimidin-2(3H)-one core itself possesses favorable characteristics for inclusion in fragment libraries. It has a low molecular weight, a rigid bicyclic structure, and offers multiple vectors for chemical elaboration, making it an attractive starting point for an FBDD program. The successful development of potent leads from this scaffold suggests that the core itself is well-suited for binding to ATP pockets of kinases and other enzyme active sites.
Combinatorial Chemistry and Library Synthesis for Furo[2,3-d]pyrimidine Analogues
The systematic exploration of the chemical space around the furo[2,3-d]pyrimidine scaffold has been greatly facilitated by combinatorial chemistry and library synthesis techniques. These approaches enable the rapid generation of a large number of analogues for biological screening, which is crucial for establishing robust SAR and identifying lead compounds.
Multi-component reactions (MCRs) are a cornerstone of efficient library synthesis. Academic labs have developed one-pot, three-component reactions to assemble diverse furo[2,3-d]pyrimidine libraries. researchgate.net These methods often employ environmentally benign conditions and allow for the introduction of multiple points of diversity in a single synthetic operation. For example, a general procedure for synthesizing a series of (E)-5-(3-(substituted phenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one derivatives (5a-k ) involves the simple condensation of a common furo[2,3-d]pyrimidine intermediate with a library of substituted benzaldehydes. nih.gov
The synthesis of libraries targeting specific enzyme families is also a common strategy. In the development of EGFR/HER2 inhibitors, a library of 4-anilino-furo[2,3-d]pyrimidine derivatives was created by reacting a chlorinated scaffold intermediate with a collection of substituted anilines. nih.gov This modular approach allowed for the systematic probing of the pocket that accommodates the aniline (B41778) moiety. Similarly, the synthesis of FLT3 inhibitors involved the initial construction of substituted furo[2,3-d]pyrimidine cores, followed by common steps of chlorination and subsequent reaction with various side chains to produce the final library of compounds. imtm.cz These library-based approaches are instrumental in academic drug discovery, providing a practical means to generate novel and diverse chemical matter for biological investigation.
High-Throughput Screening (HTS) Applications in Compound Discovery
High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of large numbers of chemical compounds against a specific biological target or cellular phenotype. This technology is fundamental to identifying initial "hits" from large compound collections or from the focused libraries generated through combinatorial synthesis.
In the context of furo[2,3-d]pyrimidine research, HTS is most prominently applied in the biological evaluation phase. Once a library of analogues is synthesized, it is typically subjected to a battery of HTS assays. A widely used HTS application is the screening of compounds against a large panel of human cancer cell lines, such as the NCI-60 cell line screen. nih.govnih.gov This provides initial data on the antiproliferative activity and cancer cell type selectivity of the synthesized compounds. For example, the discovery of furo[2,3-d]pyrimidine-based chalcones 5d and 5e as potent antiproliferative agents was a direct result of screening against the 59-cell line panel. nih.gov
Biochemical HTS assays are also critical for identifying direct inhibitors of specific enzymes. The discovery of furo[2,3-d]pyrimidine derivatives as inhibitors of kinases like PI3K, AKT, VEGFR-2, EGFR, and HER2 relies on in vitro enzymatic assays configured in a high-throughput format (e.g., 96- or 384-well plates). rsc.orgnih.govnih.gov These assays allow for the rapid determination of IC50 values for an entire library of compounds, enabling researchers to quickly identify the most promising hits for further optimization. The combination of library synthesis and HTS provides a powerful engine for academic drug discovery programs focused on the furo[2,3-d]pyrimidine scaffold.
Future Perspectives and Emerging Research Areas in Furo 2,3 D Pyrimidin 2 3h One Chemistry
Development of Novel Analogues with Enhanced Target Selectivity and Potency
A primary focus of current research is the rational design and synthesis of new Furo[2,3-d]pyrimidin-2(3H)-one analogues with improved potency and selectivity for their intended biological targets. By employing strategies such as bioisosteric modification and the creation of hybrid molecules, scientists aim to develop drug candidates with better therapeutic profiles. nih.govnih.gov
Key research findings include:
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrids: A series of hybrid derivatives were synthesized, with some compounds exhibiting broad-spectrum antiviral activity. nih.gov Notably, compound 9b was found to be up to three times more potent than the reference drug acyclovir (B1169) against thymidine (B127349) kinase-deficient strains of the varicella-zoster virus (VZV). nih.govresearchgate.net This analogue demonstrated an acceptable selectivity index of up to 7.8 and was not cytostatic at the maximum tested concentration. nih.govresearchgate.net
PI3K/AKT Dual Inhibitors: Researchers have developed novel Furo[2,3-d]pyrimidine (B11772683) derivatives incorporating a 1,3,4-thiadiazole (B1197879) pharmacophore to act as dual inhibitors of PI3K/AKT signaling pathways, which are often dysregulated in cancer. rsc.org Compound 10b from this series showed potent and selective antiproliferative activity against the HS 578T breast cancer cell line (GI₅₀ = 1.51 μM) and demonstrated significant inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes. nih.govrsc.org
Chalcone-Based Derivatives: A series of Furo[2,3-d]pyrimidine-based chalcones were synthesized as potential anticancer agents. nih.gov Halogen-bearing chalcones, specifically compounds 5d and 5e, displayed potent anti-proliferative activity against a panel of 59 cancer cell lines, with mean GI₅₀ values of 2.41 μM and 1.23 μM, respectively. nih.govresearchgate.net These compounds also showed pronounced cytotoxic activity against the resistant MCF-7 breast cancer cell line. nih.gov
Table 1: Potency of Selected this compound Analogues
| Compound | Target/Activity | Potency Measurement | Reported Value(s) |
|---|---|---|---|
| 9b | Antiviral (VZV) | EC₅₀ | Low micromolar, up to 3x more potent than acyclovir nih.govresearchgate.net |
| 10b | Anticancer (PI3K/AKT) | IC₅₀ (PI3Kα) | 0.175 ± 0.007 μM nih.govrsc.org |
| IC₅₀ (PI3Kβ) | 0.071 ± 0.003 μM nih.govrsc.org | ||
| IC₅₀ (AKT) | 0.411 ± 0.02 μM nih.govrsc.org | ||
| GI₅₀ (HS 578T) | 1.51 μM nih.govrsc.org | ||
| 5d | Anticancer | Mean GI₅₀ | 2.41 μM nih.govresearchgate.net |
| 5e | Anticancer | Mean GI₅₀ | 1.23 μM nih.govresearchgate.net |
Exploration of New Mechanistic Targets and Pathways
While initial research often focused on broad cytotoxic effects, the exploration of new mechanistic targets is a key area of future development. Understanding the precise molecular interactions of this compound derivatives allows for their application in targeted therapies.
Kinase Inhibition: The furopyrimidine scaffold is a key component in many cytotoxic agents due to its ability to optimize interactions with biological targets. nih.gov Derivatives have been specifically designed to inhibit various protein kinases. researchgate.net For example, compound 10b was developed as a dual inhibitor of the PI3K/AKT pathway, a critical signaling cascade in cancer cell growth and survival. nih.govrsc.org Other related pyrimidine (B1678525) derivatives have shown inhibitory activity against kinases such as c-Met, Pim-1, and p38α MAPK. researchgate.net
Apoptosis Induction: A significant mechanism of action for several this compound analogues is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov The hybrid compound 8f was found to induce apoptosis through the activation of caspases 3 and 7. nih.gov It also triggered cell cycle arrest in both the S phase and G1/M phase in different cancer cell lines. nih.gov Similarly, compound 10b was shown to strongly induce apoptosis and cause cell cycle arrest at the G0–G1 phase in breast cancer cells. nih.govrsc.org
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of this compound derivatives. These advanced methodologies enable a more rational approach to drug design.
Molecular Docking and Dynamics: To understand how novel compounds interact with their targets, molecular docking and dynamics simulations are frequently employed. rsc.org For instance, these studies were used to elucidate the improved binding pattern of compound 10b within the active sites of PI3K and AKT-1, confirming the basis for its high inhibitory activity. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are used to develop statistically significant models that correlate the chemical structures of compounds with their biological activities. researchgate.net This approach helps in predicting the potency of new designs and prioritizing synthetic efforts.
High-Throughput Screening: Experimental validation often involves screening against large panels of cancer cell lines, such as the NCI-60 cell line panel, to assess the breadth and selectivity of a compound's antiproliferative activity. nih.govresearchgate.net This allows for the rapid identification of promising candidates for further, more detailed biological evaluation.
Innovations in Process Chemistry and Sustainable Synthesis
The development of innovative and sustainable synthetic methods is crucial for the environmentally and economically viable production of this compound derivatives. Modern process chemistry emphasizes efficiency, safety, and reduced environmental impact. rsc.org
One-Pot and Multicomponent Reactions: To improve efficiency, researchers are developing one-pot protocols. A one-pot Sonogashira-heterocyclization reaction was used to synthesize Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids, streamlining the synthetic sequence. nih.gov Multicomponent reactions are also being explored to construct complex heterocyclic systems in a single step under mild conditions. researchgate.net
Green Chemistry Approaches: There is a growing interest in eco-friendly synthetic strategies. researchgate.net The use of heterogeneous catalysts, such as the nanostructured palladium pyrophosphate (Na₂PdP₂O₇) employed in the synthesis of oxadiazole hybrids, is one such approach, as these catalysts can often be recovered and reused. nih.gov Furthermore, visible-light-powered photoredox catalysis is emerging as a sustainable method that utilizes light as a renewable energy source to drive chemical reactions under mild conditions. researchgate.net
Addressing Challenges in Specific Biological Activity Mechanisms
Despite promising results, researchers face several challenges in translating potent this compound derivatives into clinical candidates. Key hurdles include achieving target selectivity and overcoming drug resistance.
Improving Kinase Selectivity: A significant challenge in developing kinase inhibitors is achieving selectivity for the target kinase over other structurally similar kinases. Off-target inhibition can lead to unwanted side effects. For the related pyrrolo[2,3-d]pyrimidine scaffold, significant effort has been dedicated to designing inhibitors of the RET kinase that are highly selective against other kinases like KDR to ensure better tolerability. nih.gov
Overcoming Drug Resistance: The development of resistance to existing therapies is a major problem, particularly in antiviral and anticancer treatments. nih.gov Research is focused on creating analogues that can circumvent common resistance mechanisms. For example, compound 9b was specifically shown to be effective against VZV strains that are deficient in thymidine kinase, a common source of resistance to drugs like acyclovir. nih.govresearchgate.net The development of dual-target inhibitors, such as the PI3K/AKT inhibitor 10b, is another strategy aimed at preventing the emergence of resistance. rsc.org
Q & A
Q. What are the most efficient synthetic methodologies for preparing substituted Furo[2,3-d]pyrimidin-2(3H)-one derivatives?
Substituted derivatives are typically synthesized via multicomponent reactions or functionalization of preformed scaffolds. For example:
- Multicomponent synthesis : A one-pot reaction using aldehydes, Meldrum’s acid, and urea derivatives under microwave irradiation yields substituted Furo[2,3-d]pyrimidin-2(3H)-ones with high regioselectivity (e.g., Scheme 1 in ).
- Alkynylation : 6-(Alkyn-1-yl) derivatives are synthesized via Sonogashira coupling, where alkynyl spacers enhance antiviral activity. Reaction conditions (e.g., Pd/C catalyst, 50–55 psi H₂ pressure) critically influence yields (Table 1) .
Q. Table 1. Synthesis of this compound Derivatives
| Compound | Pressure (psi) | Time (h) | Yield (mg) | Melting Point (°C) |
|---|---|---|---|---|
| 8 | 50 | 22 | 100 | 210–212 |
| 9 | 55 | 22 | 100 | 210–212 |
| Data derived from hydrogenation conditions in |
Q. How can the structural identity of this compound derivatives be confirmed?
Analytical characterization involves:
- ¹H/¹³C NMR : Distinct chemical shifts for the fused furopyrimidine ring (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must match theoretical values (e.g., C: 55.2%, H: 4.1%, N: 18.3% for 6-(octyn-1-yl) derivatives) .
- Polarity retention index (Rf) : Used to monitor purification via TLC (e.g., Rf = 0.45 in 9:1 CH₂Cl₂/MeOH) .
Advanced Research Questions
Q. How do crystallographic studies elucidate the binding mechanisms of this compound derivatives?
Q. What strategies resolve contradictions in biological activity data between analogues?
Discrepancies (e.g., anti-VZV vs. anti-HCMV activity) are addressed via:
Q. Table 2. Substituent Effects on Antiviral Activity
| Substituent | Anti-VZV EC₅₀ (µM) | Anti-HCMV EC₅₀ (µM) |
|---|---|---|
| 6-(Octyn-1-yl) | >100 | 0.8 |
| 6-(4-Methylphenyl) | 0.3 | >100 |
| Data adapted from |
Q. How are computational methods integrated into designing novel derivatives?
Q. What experimental approaches validate structure-activity relationships (SAR) in antiviral derivatives?
- Stepwise functionalization : Systematic substitution at C6 (alkyl, aryl, alkynyl) identifies pharmacophores (e.g., alkynyl groups improve HCMV inhibition by 50-fold) .
- Enzymatic assays : Measures inhibition of viral polymerases (e.g., IC₅₀ = 1.2 µM for 6-(octyn-1-yl) derivatives against HCMV DNA polymerase) .
Q. How are synthetic byproducts or impurities characterized and mitigated?
- HPLC-MS : Detects trace impurities (e.g., <0.1% dechlorinated byproducts in 5-chloromethyl derivatives) .
- Recrystallization : Purifies compounds using EtOH/H₂O (yield: 85–92%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
